Benzoylacetaldehyde
Overview
Description
Benzoylacetaldehyde is a chemical compound . It is used in various chemical reactions and has been studied in the context of creating complex compounds .
Synthesis Analysis
Benzoylacetaldehyde can be synthesized through various methods. For instance, it has been used in the synthesis of Ni(II) and Zn(II) complexes . The synthesis involved the condensation of benzoylacetaldehyde with aromatic acid hydrazides . Another study mentioned a two-step synthesis of dehydroalanine derivatives from commercially available starting materials, which included an Ugi four-component reaction using 2-benzoylacetaldehyde .Chemical Reactions Analysis
Benzoylacetaldehyde participates in various chemical reactions. For example, it reacts with hydroxylamine to give a derivative . It’s also involved in the synthesis of Ni(II) and Zn(II) complexes .Scientific Research Applications
1. Chemistry and Synthesis of Derivatives
- Benzoylacetaldehyde has been used in the synthesis of various chemical derivatives. For instance, studies have shown that it reacts with hydroxylamine to produce derivatives, which when acetylated, result in distinct compounds (Castells & Colombo, 1969).
- Additionally, benzoylacetaldehyde is key in the synthesis of Schiff base compounds, which have potential applications in various fields including medicine and materials science (Radi et al., 2019).
2. Chemical Reactions and Properties
- Benzoylacetaldehyde has been studied for its behavior in chemical reactions, such as the synthesis of pyrazoline compounds from its aroylhydrazones (Silwanis & Moussa, 1990).
- It also plays a role in condensation reactions with phenolic compounds, demonstrating varied reaction mechanisms based on the type of phenolic and dicarbonyl compounds involved (Talinli & Karlığa, 2004).
3. Environmental and Analytical Applications
- In environmental science, benzoylacetaldehyde is relevant in studies on volatile organic compounds (VOCs). Research on VOCs, including benzoylacetaldehyde, focuses on detection, removal, and the understanding of their impact on the environment (Zhang, Xie, & Ho, 2010).
- Additionally, methods have been developed for the quantitative determination of compounds like acetaldehyde in various matrices, where benzoylacetaldehyde could potentially be involved (Jeong et al., 2015).
4. Synthesis of Complex Molecules
- Benzoylacetaldehyde is used in the synthesis of complex molecules like dehydroalanine derivatives. A practical approach for this synthesis involves using benzoylacetaldehyde as a starting material, demonstrating its utility in organic synthesis (Pérez-Labrada et al., 2011).
5. Applications in Catalysis and Organic Reactions
- In catalysis, benzoylacetaldehyde has been studied for its role in the electrocatalytic hydrogenation of aldehydes, which is crucial for converting biomass into fuels or chemicals (Cantu et al., 2018).
6. Coordination Chemistry
- Benzoylacetaldehyde forms complexes with metals such as nickel and zinc, as shown in research on Ni(II) and Zn(II) complexes. This highlights its potential applications in coordination chemistry and material science (Tursunov, Avezov, & Umarov, 2019).
properties
IUPAC Name |
3-oxo-3-phenylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSDAMGBOVWGEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303854 | |
Record name | benzoylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylacetaldehyde | |
CAS RN |
15397-33-8 | |
Record name | benzoylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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